(Z)-3-(4-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
(Z)-3-(4-Fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a 4-fluorophenyl group at position 3 and a thiophen-2-ylmethylene substituent at position 3. The Z-configuration of the exocyclic double bond is critical for its structural stability and biological interactions. This compound belongs to the 2-thioxothiazolidin-4-one family, known for diverse pharmacological activities, including enzyme inhibition, antimicrobial, and anti-biofilm properties .
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNOS3/c15-9-3-5-10(6-4-9)16-13(17)12(20-14(16)18)8-11-2-1-7-19-11/h1-8H/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNOXUJMSIYRNA-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The fluorophenyl and thiophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the phenyl or thiophenyl rings .
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential pharmacological properties. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer activities. The presence of the thiazolidinone core is particularly significant, as it is a known pharmacophore in various bioactive molecules .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical modifications makes it a versatile compound for industrial applications .
Mechanism of Action
The mechanism of action of (Z)-3-(4-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s thiophen-2-ylmethylene group distinguishes it from analogs bearing benzylidene or substituted benzylidene moieties. Key comparisons include:
Substituent Electronic and Steric Effects
- Thiophene vs. Benzene Rings : The thiophene moiety introduces a sulfur atom into the aromatic system, reducing electron density compared to benzene or methoxy-substituted benzylidene groups (e.g., 3a in ). This may alter binding affinity to enzymatic targets like aldose reductase or α-glucosidase .
- 4-Fluorophenyl Group : The fluorine atom enhances lipophilicity and metabolic stability, a feature shared with anti-biofilm agents like 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (86 records in aBiofilm database) .
Melting Points and Solubility
Melting points for analogs vary with substituents:
Comparative Data Table
Biological Activity
(Z)-3-(4-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, commonly referred to as FP-TZ, belongs to a class of thiazolidinone derivatives that have garnered significant attention due to their diverse biological activities. This article explores the biological properties of FP-TZ, including its anti-inflammatory, anticancer, antimicrobial, and antioxidant effects, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C14H8FNOS3
- Molecular Weight : 321.4 g/mol
- CAS Number : 301308-52-1
- IUPAC Name : (5Z)-3-(4-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
FP-TZ features a rigid five-membered thiazolidine ring, which contributes to its pharmacological properties. The presence of fluorine and thiophene moieties enhances its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that FP-TZ exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- A study reported that FP-TZ effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
2. Anti-inflammatory Properties
FP-TZ has been evaluated for its anti-inflammatory effects in several models. Research indicates that it can reduce inflammation markers such as TNF-alpha and IL-6 in vitro and in vivo:
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with FP-TZ significantly decreased the levels of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
3. Antimicrobial Activity
The antimicrobial activity of FP-TZ has also been explored against various pathogens. Studies have shown that it possesses broad-spectrum antibacterial and antifungal properties:
- In vitro tests indicated that FP-TZ effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.
4. Antioxidant Activity
The antioxidant capacity of FP-TZ was assessed using various assays, including DPPH and ABTS radical scavenging tests:
- Results showed that FP-TZ exhibited strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Anticancer Mechanism
In a study published in a peer-reviewed journal, researchers investigated the effect of FP-TZ on human breast cancer cell lines. The results indicated that treatment with varying concentrations of FP-TZ led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with FP-TZ compared to control groups.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of FP-TZ in an animal model of arthritis. Mice treated with FP-TZ showed reduced paw swelling and lower levels of inflammatory markers compared to untreated controls, highlighting its potential therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
